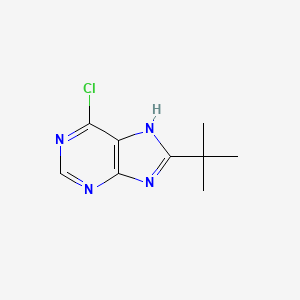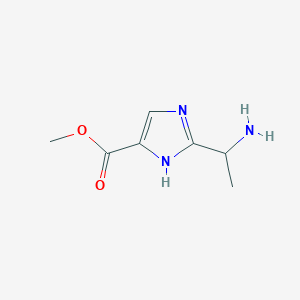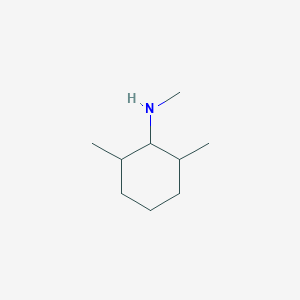![molecular formula C10H17N3S B13208804 2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine](/img/structure/B13208804.png)
2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine typically involves multi-step organic reactions. Industrial production methods may involve optimization of these steps to increase yield and purity, often utilizing catalysts and controlled environments to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the conversion of certain functional groups to their reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the compound, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products .
Wissenschaftliche Forschungsanwendungen
2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Wirkmechanismus
The mechanism of action of 2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved can vary depending on the specific application, but generally include signal transduction, metabolic processes, and cellular responses .
Vergleich Mit ähnlichen Verbindungen
2-tert-Butyl-2H,4H,6H,7H-thiopyrano[4,3-c]pyrazol-3-amine can be compared with other similar compounds such as:
2-tert-Butyl-1,1,3,3-tetramethylguanidine: This compound shares the tert-butyl group but differs in its core structure and functional groups.
tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: Another compound with a tert-butyl group, but with different heterocyclic components.
2-tert-Butyl-4-ethylphenol: This compound has a similar tert-butyl group but differs significantly in its overall structure and properties.
The uniqueness of this compound lies in its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C10H17N3S |
|---|---|
Molekulargewicht |
211.33 g/mol |
IUPAC-Name |
2-tert-butyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazol-3-amine |
InChI |
InChI=1S/C10H17N3S/c1-10(2,3)13-9(11)7-6-14-5-4-8(7)12-13/h4-6,11H2,1-3H3 |
InChI-Schlüssel |
UEBDFIKQZPBBAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)N1C(=C2CSCCC2=N1)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-Cyclopropylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13208728.png)

![3,3-Dimethyl-1-{octahydropyrrolo[2,3-c]pyrrol-1-yl}butan-1-one hydrochloride](/img/structure/B13208736.png)




![Ethyl spiro[bicyclo[3.1.0]hexane-2,2'-oxirane]-3'-carboxylate](/img/structure/B13208775.png)
![6,8-Dichloro-1h,2h,3h,4h,5h-pyrido[4,3-b]indole](/img/structure/B13208783.png)
![5-Oxaspiro[2.5]octane-8-carboximidamide](/img/structure/B13208789.png)
![4-{[1-(Chloromethyl)cyclopropyl]methyl}-2-methylthiophene](/img/structure/B13208797.png)

